(R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid
Description
(R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid is a chiral thiazolidine derivative characterized by a five-membered thiazolidine ring substituted at the 2-position with a 3,4-dichlorophenyl group and at the 4-position with a carboxylic acid moiety. Its stereochemistry (R-configuration) is critical for biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles . This structural framework is associated with antioxidative and antiparasitic activities, as observed in related thiazolidine derivatives .
Properties
IUPAC Name |
(4R)-2-(3,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO2S/c11-6-2-1-5(3-7(6)12)9-13-8(4-16-9)10(14)15/h1-3,8-9,13H,4H2,(H,14,15)/t8-,9?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVLZAPPBGHGBP-IENPIDJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC(=C(C=C2)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(S1)C2=CC(=C(C=C2)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid typically involves the reaction of 3,4-dichlorobenzaldehyde with cysteine or its derivatives under specific conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the thiazolidine ring. The reaction conditions often include the use of solvents like ethanol or methanol and may require the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
®-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, particularly at positions ortho to the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nitrating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolines, and various substituted derivatives of the original compound .
Scientific Research Applications
®-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of ®-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidine-4-carboxylic acid derivatives vary in substituents, stereochemistry, and biological activities. Below is a systematic comparison:
Structural Analogues with Varying Aromatic Substituents
Thiazolidine-4-carboxylic Acid (T4C) :
2-(4-Chlorophenyl)-thiazolidine-4-carboxylic Acid Derivatives :
- 2-(2,6-Dichlorophenyl)-thiazolidine-4-carboxylic Acid Derivatives: Compound 22 (2,6-dichloro-substituted) displayed enhanced antimalarial efficacy compared to mono-chloro analogues, suggesting dichloro substitution improves target binding . Steric hindrance from 2,6-substitution may alter binding kinetics relative to 3,4-dichloro isomers.
- Stereospecificity (R-configuration) may confer superior biological activity compared to racemic mixtures, as seen in related thiazolidines .
Physicochemical Properties
Key data from crystallographic and spectroscopic studies (Tables 13.1–16 in ):
| Compound | pKa (COOH) | logP (Predicted) | Melting Point (°C) |
|---|---|---|---|
| L-Cysteine | 1.96 | -2.8 | 240 (dec.) |
| 2-(3,4-Dichlorophenyl)-T4C (R-form) | ~2.1* | 2.5–3.0* | Not reported |
| 2-(4-Chlorophenyl)-T4C | ~2.3 | 2.2 | 233–234 (dec.)** |
| 2-(2,6-Dichlorophenyl)-T4C | ~2.0 | 3.1 | Not reported |
Estimated based on substituent effects ; *From structurally similar compounds in .
- The 3,4-dichloro substitution increases logP compared to mono-chloro analogues, suggesting improved lipophilicity for cellular uptake.
- Lower pKa values (vs. L-cysteine) reflect electron-withdrawing effects of chlorine, enhancing solubility at physiological pH.
Biological Activity
(R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid is a compound belonging to the thiazolidine family, characterized by its unique structure that includes a thiazolidine ring and a dichlorophenyl group. This compound exhibits significant biological activity, particularly in anti-inflammatory and potential anticancer applications. The following sections detail its biological mechanisms, effects, and relevant research findings.
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The compound can modulate enzyme activities and receptor functions, leading to various physiological effects:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Its binding affinity is influenced by the presence of the dichlorophenyl group, which enhances its interaction with target sites.
- Antioxidant Properties : Similar thiazolidine derivatives have been shown to possess antioxidant properties, which may contribute to their protective effects against oxidative stress .
Biological Activities
- Anti-inflammatory Effects : Research indicates that this compound can significantly reduce inflammation markers in vitro. This is particularly relevant for conditions characterized by chronic inflammation.
- Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the 3,4-dichlorophenyl group is believed to enhance its antiproliferative activity .
- Antioxidant Activity : The compound has been associated with reducing intracellular reactive oxygen species (ROS) levels, indicating its role in cellular defense mechanisms against oxidative damage .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anti-inflammatory | Inhibits inflammatory enzyme pathways | |
| Anticancer | Exhibits cytotoxic effects on cancer cell lines | |
| Antioxidant | Reduces ROS levels in cellular models |
Study Highlights
- A study demonstrated that this compound significantly inhibited the activity of cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and cancer progression. This inhibition was associated with a decrease in pro-inflammatory cytokines.
- Another investigation evaluated the compound's effect on human cancer cell lines, revealing an IC50 value indicating potent cytotoxicity compared to standard chemotherapeutic agents .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with other thiazolidine derivatives:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid | Lacks the R-configuration; potentially lower affinity | Moderate anti-inflammatory effects |
| 2-Phenylthiazolidine-4-carboxylic acid | No chlorine substituents; different reactivity | Limited anticancer properties |
| 2-(4-Chlorophenyl)thiazolidine-4-carboxylic acid | Single chlorine atom; altered interactions | Reduced effectiveness compared to R-form |
Q & A
Q. What are the established synthetic routes for (R)-2-(3,4-dichlorophenyl)thiazolidine-4-carboxylic acid, and how do reaction conditions influence yield and enantiomeric purity?
The compound is synthesized via condensation of 3,4-dichlorobenzaldehyde with L-cysteine, followed by cyclization. Key steps include:
- Aldehyde-cysteine reaction : Formation of a Schiff base intermediate under mild acidic conditions (pH 4–6) .
- Cyclization : Achieved via intramolecular nucleophilic attack, requiring controlled temperature (25–40°C) to minimize racemization .
Catalysts like palladium or copper (used in analogous heterocyclic syntheses) may enhance regioselectivity, though solvent choice (e.g., DMF vs. toluene) impacts reaction kinetics . Enantiomeric purity is assessed via chiral HPLC or polarimetry, with yields typically ranging from 60–80% after purification .
Q. How is the structure of this compound validated, and what analytical techniques are critical for confirming stereochemistry?
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm the thiazolidine ring and substituent positions. The 3,4-dichlorophenyl group shows characteristic aromatic splitting patterns (e.g., doublets at δ 7.2–7.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H] at m/z 306.99 for CHClNOS) .
- X-ray Crystallography : Resolves absolute configuration, critical for confirming the (R)-stereochemistry at C2 .
Q. What is the known biological relevance of this compound in academic research?
Thiazolidine-4-carboxylic acid derivatives serve as cysteine reservoirs in parasitic systems, mitigating oxidative stress by scavenging reactive aldehydes (e.g., malondialdehyde) . The 3,4-dichlorophenyl group enhances lipophilicity, potentially improving membrane permeability in antimicrobial or anticancer studies .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and binding affinity?
- Density Functional Theory (DFT) : Models electronic effects of the dichlorophenyl group (e.g., electron-withdrawing Cl substituents increase electrophilicity at the thiazolidine ring) .
- Molecular Docking : Screens potential targets (e.g., cysteine proteases in Entamoeba histolytica) by analyzing steric compatibility and hydrogen-bond interactions .
Q. What strategies resolve contradictions in reported bioactivity data, such as variability in IC50_{50}50 values across studies?
- Purity verification : Use HPLC (≥97% purity) and elemental analysis to exclude impurities as confounding factors .
- Assay standardization : Control redox conditions (e.g., glutathione levels) to account for thiazolidine ring stability .
- Structural analogs : Compare activity of (R)- vs. (S)-enantiomers to isolate stereochemical effects .
Q. How do reaction mechanisms differ when synthesizing derivatives with alternative aryl substituents (e.g., 3,5-dichlorophenyl vs. 4-chlorophenyl)?
- Electronic effects : Electron-deficient aryl groups (e.g., 3,4-dichlorophenyl) accelerate Schiff base formation but may hinder cyclization due to steric bulk .
- Steric hindrance : Bulky substituents reduce yields in Pd-catalyzed cross-couplings, necessitating larger ligand frameworks (e.g., XPhos) .
Q. What advanced chromatographic techniques optimize separation of diastereomers or degradation products?
- Chiral Stationary Phases (CSPs) : Use amylose- or cellulose-based columns for enantiomer resolution .
- UHPLC-MS/MS : Detects degradation products (e.g., ring-opened intermediates) with ppm-level sensitivity .
Methodological Considerations
- Stereochemical Integrity : Monitor racemization via circular dichroism (CD) during prolonged reactions .
- Toxicity Profiling : Assess aldehyde-scavenging efficiency in cellular models to differentiate antioxidant vs. cytotoxic effects .
- Scale-up Challenges : Transition from batch to flow chemistry improves heat management in exothermic cyclization steps .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
